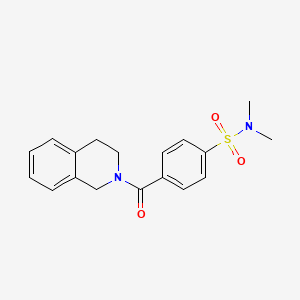
tert-Butyldimethylsiloxychloromethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyldimethylsiloxychloromethane is an organosilicon compound with the molecular formula C₇H₁₇ClOSi. It is widely used in organic synthesis, particularly as a protecting reagent for alcohols, amines, and carboxylic acids. This compound is known for its stability and effectiveness in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-Butyldimethylsiloxychloromethane can be synthesized by reacting tert-butyl chloride with dimethylchlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
In industrial settings, this compound is produced by the chlorination of tert-butyl dimethylsilane. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by purification through distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-Butyldimethylsiloxychloromethane primarily undergoes substitution reactions. It reacts with alcohols, amines, and carboxylic acids to form tert-butyldimethylsilyl ethers, amides, and esters, respectively .
Common Reagents and Conditions
Amines: Reacts with amines under mild conditions to form tert-butyldimethylsilyl amides.
Carboxylic Acids: Reacts with carboxylic acids to form tert-butyldimethylsilyl esters.
Major Products
The major products formed from these reactions are tert-butyldimethylsilyl ethers, amides, and esters, which are commonly used as intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Tert-Butyldimethylsiloxychloromethane has a wide range of applications in scientific research:
Chemistry: Used as a protecting reagent for alcohols, amines, and carboxylic acids in organic synthesis.
Medicine: Utilized in the synthesis of pharmaceuticals, including antibiotics and cholesterol-lowering drugs.
Industry: Used in the production of silicon-based nanocomposites for photocatalytic systems.
Wirkmechanismus
Tert-Butyldimethylsiloxychloromethane exerts its effects by forming stable silyl ethers, amides, and esters. The compound reacts with hydroxyl, amino, and carboxyl groups, replacing the hydrogen atom with a tert-butyldimethylsilyl group. This modification protects the functional groups from unwanted reactions during subsequent synthetic steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Chloride: Less bulky and less stable compared to tert-Butyldimethylsiloxychloromethane.
Triisopropylsilyl Chloride: More bulky and more stable, but less reactive.
Tert-Butyldiphenylsilyl Chloride: Similar stability but more selective in reactions.
Uniqueness
This compound is unique due to its balance of stability and reactivity. It provides effective protection for functional groups while being relatively easy to remove under mild conditions .
Eigenschaften
IUPAC Name |
tert-butyl-(chloromethoxy)-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi/c1-7(2,3)10(4,5)9-6-8/h6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLFKXATVSYTQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119451-80-8 |
Source


|
| Record name | tert-butyl(chloromethoxy)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2367658.png)

![4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2367660.png)


![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2367668.png)
![1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2367669.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2367674.png)

